molecular formula C15H22BrNO2 B13571190 tert-butyl N-(4-bromo-1-phenylbutyl)carbamate CAS No. 478538-82-8

tert-butyl N-(4-bromo-1-phenylbutyl)carbamate

Cat. No.: B13571190
CAS No.: 478538-82-8
M. Wt: 328.24 g/mol
InChI Key: GTGJPADIGSOXSX-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-1-phenylbutyl)carbamate: is an organic compound with the molecular formula C15H22BrNO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-1-phenylbutyl)carbamate typically involves the reaction of 4-bromo-1-phenylbutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-1-phenylbutyl)carbamate involves the cleavage of the Boc protecting group under acidic conditions, leading to the formation of the free amine. This free amine can then participate in various biochemical pathways and reactions depending on the specific application . The molecular targets and pathways involved are determined by the nature of the substituents and the specific biological or chemical context .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(4-bromo-1-phenylbutyl)carbamate is unique due to its specific structure, which includes a 4-bromo-1-phenylbutyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

478538-82-8

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1-phenylbutyl)carbamate

InChI

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-13(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,18)

InChI Key

GTGJPADIGSOXSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCBr)C1=CC=CC=C1

Origin of Product

United States

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